ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate
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Description
Ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate is a useful research compound. Its molecular formula is C12H10F3N3O2 and its molecular weight is 285.22g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate, commonly referred to as a hydrazine derivative, exhibits significant biological activity, particularly in the context of herbicidal applications. This article explores its biological properties, mechanisms of action, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of C13H10F3N3O2 and a molecular weight of approximately 285.22 g/mol. Its structure includes a hydrazine moiety and a trifluoromethyl group, contributing to its chemical reactivity and biological activity. The compound is primarily utilized in agricultural settings as a selective herbicide against various grass weeds in crops like rice, corn, and wheat.
The primary mode of action for this compound is through the inhibition of acetyl-CoA carboxylase (ACCase) , an enzyme crucial for fatty acid biosynthesis in plants. This inhibition leads to disrupted metabolic processes in target weeds, ultimately resulting in their death. Research indicates that structural modifications to this compound could enhance its selectivity and efficacy while reducing potential environmental impacts.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Herbicidal Activity : Demonstrates selective herbicidal effects against numerous grass weeds, making it valuable in crop protection.
- Cholinesterase Inhibition : Similar hydrazine derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting possible neuroactive properties. For instance, some derivatives exhibited IC50 values ranging from 46.8 to 137.7 µM for AChE inhibition .
- Resistance Mechanisms : Ongoing research aims to understand the resistance mechanisms that weeds develop against this herbicide, which is critical for effective resistance management strategies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl (2E)-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoate | C13H12N4O3 | Contains a nitro group instead of trifluoromethyl |
Ethyl 2-[cyano(phenyl)phosphanyl]acetate | C13H14N1O2P1 | Phosphanyl group introduces different reactivity |
Ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate | C14H14F3N4O3 | Incorporates carbamate functionality |
This table illustrates how variations in functional groups can significantly influence the chemical behavior and biological activity of these compounds.
Case Studies and Research Findings
- Field Studies on Herbicidal Efficacy : Research has demonstrated that this compound effectively controls specific grass weed species in controlled agricultural settings. The selectivity observed allows for crop safety while managing weed populations.
- In Vitro Studies on Cholinesterase Inhibition : A study focusing on hydrazone derivatives related to this compound revealed dual inhibition capabilities on cholinesterases without cytotoxic effects on eukaryotic cell lines, indicating potential for therapeutic applications beyond herbicides .
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10(7-16)18-17-9-5-3-4-8(6-9)12(13,14)15/h3-6,17H,2H2,1H3/b18-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFRCJNDHXSWQK-VCHYOVAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.